3-(Dimethylamino)acrylonitrile
Overview
Description
trans-3-(Dimethylamino)acrylonitrile has been investigated for vestibular toxicity in wild type (129S1) and CYP2E1-null mice via CYP2E1-mediated metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Add acrylonitrile and dimethylamine to a reaction vessel.
- Introduce a catalyst to the reaction mixture.
- Maintain the reaction at the required temperature and time.
- Filter the reaction mixture to remove the solvent and obtain pure 3-(Dimethylamino)acrylonitrile.
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)acrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces oxides or nitriles.
Reduction: Forms amines or other reduced derivatives.
Substitution: Results in substituted acrylonitriles.
Scientific Research Applications
3-(Dimethylamino)acrylonitrile has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers. It can copolymerize with other monomers to create materials with unique properties[][1].
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)acrylonitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The acrylonitrile group can undergo polymerization or other reactions, depending on the conditions. These interactions and reactions are crucial for its applications in polymer synthesis and other chemical processes .
Comparison with Similar Compounds
- 3-(Dimethylamino)propionitrile
- 3-(Dimethylamino)butyronitrile
- 3-(Dimethylamino)valeronitrile
Comparison: 3-(Dimethylamino)acrylonitrile is unique due to its specific structure, which combines the reactivity of the acrylonitrile group with the properties of the dimethylamino group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse industrial and research purposes .
Properties
IUPAC Name |
(E)-3-(dimethylamino)prop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-7(2)5-3-4-6/h3,5H,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKBIZXAEDFPNL-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80878800 | |
Record name | 3-Dimethylaminoacrylonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80878800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35520-41-3, 2407-68-3 | |
Record name | (E)-3-(Dimethylamino)-2-propenenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035520413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2407-68-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Dimethylaminoacrylonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80878800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(dimethylamino)acrylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-3-(Dimethylamino)acrylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-3-(Dimethylamino)-2-propenenitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68GK3GC9SA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3-(dimethylamino)acrylonitrile in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. It readily participates in condensation reactions with various electrophiles, enabling the formation of diverse heterocyclic compounds [, , ]. For instance, it reacts with 3-oxo-3-phenylpropanenitrile to yield both 2-benzoyl-4-[hydroxy(phenyl)-methylene]pent-2-enedinitrile and 5-benzoyl-6-hydroxy-2-phenyl-nicotinonitrile [].
Q2: Can you describe a specific example of this compound's utility in pharmaceutical synthesis?
A2: Certainly. In the synthesis of Neratinib, an irreversible tyrosine kinase inhibitor, this compound plays a crucial role []. It undergoes a condensation reaction with a quinoline derivative, ultimately contributing to the formation of the pharmacologically active structure of Neratinib.
Q3: Are there any alternative synthetic routes to compounds typically accessed using this compound?
A3: Yes, researchers have explored alternative approaches to synthesizing certain compounds. For example, heteroaryl substituted acetaldoximes, which can be derived from this compound, can also be prepared directly from methyl substituted six-membered nitrogen-containing heterocycles using reagents like N, N-dimethylformamide dimethyl acetal or tert-butoxybis(dimethylamino)methane []. The choice of synthetic route often depends on factors such as yield, cost, and availability of starting materials.
Q4: Has the crystal structure of any compounds derived from this compound been determined?
A4: Yes, X-ray crystallographic analysis has been used to confirm the structure of several compounds synthesized using this compound, including 2-benzoyl-4-[hydroxy(phenyl)methylene]pent-2-enedinitrile []. This structural information provides valuable insights into the reactivity and potential applications of these compounds.
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